molecular formula C10H5BrF2N2O2 B1519727 4-bromo-3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid CAS No. 1319131-99-1

4-bromo-3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid

Cat. No. B1519727
M. Wt: 303.06 g/mol
InChI Key: HPILDJKPCYQDFD-UHFFFAOYSA-N
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Description

4-bromo-3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid, also known as 4-Bromo-3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid (4-BPDFCA), is a small molecule compound with a molecular weight of 311.17 g/mol. It is a member of the pyrazole family, and is composed of a pyrazole ring and a bromo-difluorophenyl group. 4-BPDFCA has a broad range of applications in the scientific research field, and is used in a variety of research experiments.

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

The research surrounding 4-bromo-3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid primarily focuses on its synthesis, characterization, and its use as an intermediate in the development of various chemical compounds with potential applications in materials science, pharmaceuticals, and agrochemicals.

  • Synthetic Approaches and Catalytic Methods : The synthesis of pyrazole-thiophene-based amide derivatives, which are structurally related to the compound , was achieved through different methodologies, including Pd(0)-catalyzed Suzuki–Miyaura cross-coupling reactions. These synthetic routes offer moderate to good yields and highlight the compound's utility in forming chemically reactive and stable derivatives with potential nonlinear optical (NLO) properties (Kanwal et al., 2022).

  • Structural and Optical Properties : The electronic structure and NLO properties of synthesized compounds involving pyrazole derivatives were investigated using Density Functional Theory (DFT) calculations. This research elucidates the chemical reactivity, stability, and potential applications of these compounds in materials science, particularly in optical technologies (Kanwal et al., 2022).

  • Molecular Recognition Studies : The interaction of derivatives with N-donor compounds was explored, demonstrating the compound's role in forming supramolecular assemblies through hydrogen bonding. These findings suggest applications in the development of new materials and sensors (Varughese & Pedireddi, 2006).

  • Antifungal Activity and SAR : Novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, related to the core structure , were synthesized and tested for their antifungal activities. These studies provide insights into the structure-activity relationships (SAR) that could guide the development of new antifungal agents (Du et al., 2015).

properties

IUPAC Name

4-bromo-3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF2N2O2/c11-7-8(14-15-9(7)10(16)17)5-2-1-4(12)3-6(5)13/h1-3H,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPILDJKPCYQDFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=NNC(=C2Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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